3-(Ethoxycarbonyl)phenylzinc iodide (CAS: 282727-18-8) is a pre-formed, ester-functionalized organozinc reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF). As a classic Negishi cross-coupling nucleophile, it enables the direct transfer of an intact 3-(ethoxycarbonyl)phenyl moiety to aryl, vinyl, or alkyl electrophiles. Its primary procurement value lies in its highly covalent carbon-zinc bond, which tolerates the electrophilic ester group without self-condensation, allowing stable storage at 2–8 °C . By purchasing the standardized THF solution, process chemists bypass the need for moisture-sensitive, cryogenic in-situ metalation, ensuring reproducible molarity for downstream pharmaceutical and materials synthesis.
Substituting 3-(ethoxycarbonyl)phenylzinc iodide with generic in-class alternatives introduces severe process liabilities. Attempting to use the organomagnesium analog (3-(ethoxycarbonyl)phenylmagnesium bromide) results in rapid self-condensation, as the highly nucleophilic Grignard reagent attacks the ester group of adjacent molecules [1]. Opting for the Suzuki equivalent, 3-(ethoxycarbonyl)phenylboronic acid, requires aqueous bases and elevated temperatures (>60 °C) that frequently trigger competitive ester hydrolysis, lowering the yield of the target functionalized biaryl [2]. Furthermore, purchasing the unmetalated precursor, ethyl 3-iodobenzoate, forces the buyer to perform in-situ halogen-metal exchange using highly reactive reagents like iPrMgCl·LiCl at -20 °C, which introduces batch-to-batch molarity variations and increases operational complexity during scale-up [3].
Procuring the pre-formed 3-(ethoxycarbonyl)phenylzinc iodide as a 0.5 M solution in THF bypasses the need for in-situ preparation from ethyl 3-iodobenzoate. In-situ generation requires cryogenic temperatures (typically -20 °C) for halogen-magnesium exchange using highly moisture-sensitive reagents like iPrMgCl·LiCl, followed by transmetalation with ZnCl2[1]. Using the commercial 0.5 M zinc reagent allows direct, room-temperature application in Negishi couplings, eliminating two moisture-sensitive handling steps and the associated batch-to-batch titration variability.
| Evidence Dimension | Preparation workflow and handling temperature |
| Target Compound Data | Direct use at 25 °C as a stable 0.5 M THF solution |
| Comparator Or Baseline | Ethyl 3-iodobenzoate precursor (requires -20 °C metalation and transmetalation) |
| Quantified Difference | Eliminates 2 synthetic steps and cryogenic cooling requirements |
| Conditions | Standard Negishi cross-coupling setup |
Purchasing the pre-titrated zinc reagent streamlines manufacturing workflows and reduces the risk of batch failure associated with handling highly reactive organomagnesium intermediates.
For cross-coupling applications, 3-(ethoxycarbonyl)phenylzinc iodide offers a significantly milder reaction profile than its boronic acid counterpart. Suzuki couplings utilizing 3-(ethoxycarbonyl)phenylboronic acid generally require aqueous basic conditions (e.g., K2CO3) and elevated temperatures (>60 °C), which can lead to competitive hydrolysis of the ethoxycarbonyl group [1]. In contrast, the organozinc reagent efficiently undergoes Negishi cross-coupling at 25 °C under neutral conditions, ensuring quantitative retention of the ester functionality for downstream derivatization [2].
| Evidence Dimension | Coupling conditions and ester preservation |
| Target Compound Data | Neutral conditions, 25 °C (Negishi) |
| Comparator Or Baseline | 3-(Ethoxycarbonyl)phenylboronic acid (requires base, >60 °C) |
| Quantified Difference | >35 °C reduction in reaction temperature and elimination of base-catalyzed hydrolysis |
| Conditions | Palladium- or Nickel-catalyzed cross-coupling |
Buyers synthesizing complex, base-sensitive pharmaceutical intermediates should select the zinc reagent to avoid yield losses from ester hydrolysis.
The highly covalent nature of the carbon-zinc bond in 3-(ethoxycarbonyl)phenylzinc iodide provides a quantifiable increase in functional group tolerance compared to organomagnesium (Grignard) or organolithium analogs. If one attempts to utilize 3-(ethoxycarbonyl)phenylmagnesium bromide, the highly nucleophilic carbon-magnesium bond rapidly attacks the electrophilic ethoxycarbonyl group of adjacent molecules, leading to self-condensation even at low temperatures [1]. The zinc reagent is sufficiently attenuated to remain completely stable toward the ester group, allowing it to be stored and sold as a reliable 0.5 M solution in THF .
| Evidence Dimension | Reagent shelf-life and self-reactivity |
| Target Compound Data | Stable as a 0.5 M solution in THF (no self-condensation) |
| Comparator Or Baseline | 3-(Ethoxycarbonyl)phenylmagnesium bromide (rapid self-condensation) |
| Quantified Difference | Complete suppression of nucleophilic attack on the internal ester |
| Conditions | Storage and reaction in THF |
This intrinsic stability makes the zinc reagent the only viable pre-packaged organometallic option for directly transferring an intact ethoxycarbonylphenyl group.
The 0.5 M THF solution is highly effective for the direct arylation of thiomethyl-substituted N-heterocycles (e.g., pyrazines, pyrimidines) via Nickel-catalyzed Negishi coupling at 25 °C. This neutral, room-temperature protocol ensures the ester group remains intact for subsequent synthetic steps, which is critical when building complex polyfunctional heterocycles[1].
In medicinal chemistry, this specific zinc reagent is utilized to attach the ethoxycarbonylphenyl moiety to imidazopyrimidine cores during the synthesis of iNOS dimerization inhibitors. The pre-formed zinc reagent allows for clean carbon-carbon bond formation without the ester hydrolysis side-reactions that plague basic Suzuki coupling conditions [2].
For industrial scale-up, procuring the pre-titrated 0.5 M zinc solution eliminates the need for cryogenic reactors required for in-situ turbo-Grignard metalation of ethyl 3-iodobenzoate. This simplifies the manufacturing workflow and reduces safety risks associated with handling bulk quantities of highly reactive organomagnesium intermediates [3].